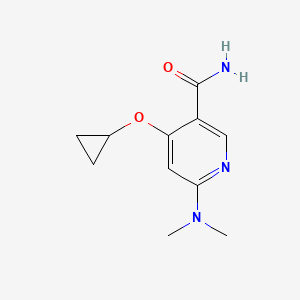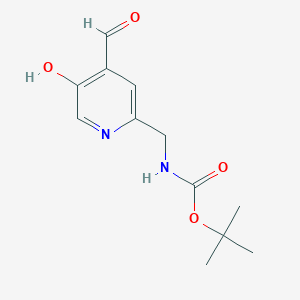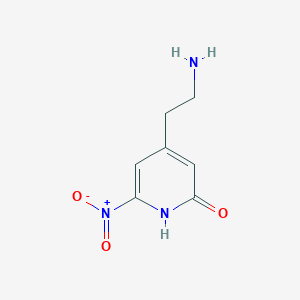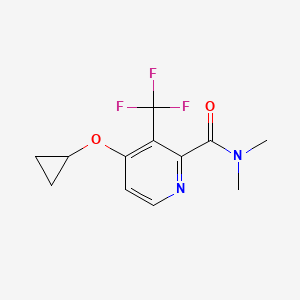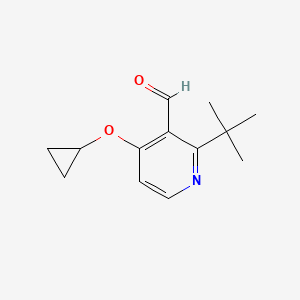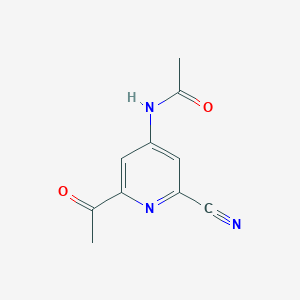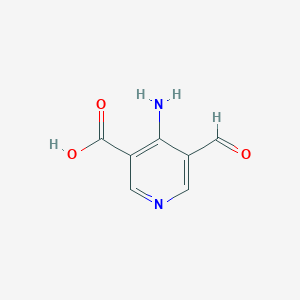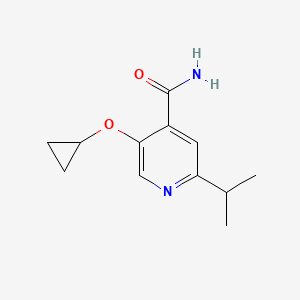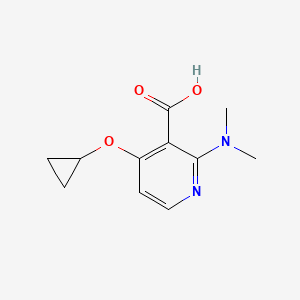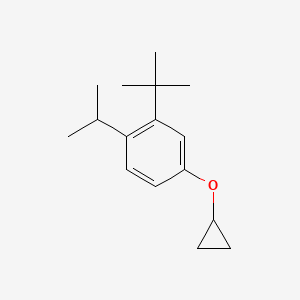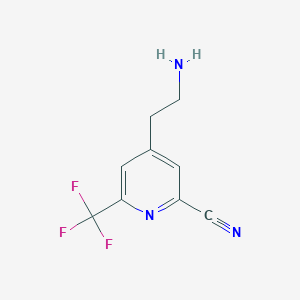
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical databases and publications. general methods for synthesizing similar compounds often involve the following steps:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.
Cyclopropylation: The cyclopropoxy group is added via a cyclopropylation reaction, often using cyclopropyl halides under basic conditions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. These targets and pathways are typically identified through detailed biochemical studies. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide include:
- 3-Cyclopropoxy-N-methyl-4-sulfamoylbenzamide
- Other sulfamoylbenzamide derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)7-2-5-9(17-8-3-4-8)10(6-7)18(12,15)16/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H2,12,15,16) |
Clave InChI |
HMZKFJVBPKJHTA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


